2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol is a chemical compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of 2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol typically involves the reaction of 4-chloroquinazoline with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazoline ring, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline ring.
Scientific Research Applications
2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol include other quinazoline derivatives such as:
Gefitinib: An anticancer drug that inhibits the epidermal growth factor receptor (EGFR).
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
What sets this compound apart is its unique structure, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
354993-42-3 |
---|---|
Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C19H20N4O/c1-22-10-12-23(13-11-22)19-14-6-2-4-8-16(14)20-18(21-19)15-7-3-5-9-17(15)24/h2-9,24H,10-13H2,1H3 |
InChI Key |
AAHWTMBAENYAAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.